molecular formula C11H19NO5 B8012465 Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Cat. No.: B8012465
M. Wt: 245.27 g/mol
InChI Key: NYDRBJGAEBFEKW-UHFFFAOYSA-N
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Description

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methyl ester group and at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group in the cis configuration. This compound is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and the Boc group’s role in protecting amines during multi-step reactions . Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.3 g/mol. The cis stereochemistry at the 4-position enhances conformational stability, making it valuable for designing constrained peptides or small-molecule inhibitors.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDRBJGAEBFEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with isobutyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized oxolane derivatives.

Scientific Research Applications

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate with structurally or functionally analogous compounds, focusing on molecular architecture, physicochemical properties, and applications.

Structural Analogues

Compound Name CAS Number Key Structural Features Functional Groups Key Differences Applications
This compound Not provided Oxolane (5-membered ring), cis-Boc-amino and methyl ester substituents Boc-protected amine, ester Reference compound Peptide synthesis, chiral intermediates
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate 1350821-95-2 Bicyclo[2.2.2]octane (rigid 8-membered ring), Boc-amino, methyl ester Boc-protected amine, ester Larger, more rigid scaffold Conformationally restricted peptides, drug discovery
Methyl cis-4-hydroxycyclohexanecarboxylate 3618-03-9 Cyclohexane ring, cis-hydroxyl and methyl ester substituents Hydroxyl, ester Hydroxyl instead of Boc-amino; reduced steric bulk Solubility enhancer, intermediate for ester hydrolysis
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate 110928-44-4 Cyclohexane ring, trans-hydroxymethyl and methyl ester Hydroxymethyl, ester Trans stereochemistry; hydroxymethyl enhances polarity Prodrug design, polymer chemistry

Physicochemical Properties

  • Solubility: The Boc-protected amino group in the oxolane derivative increases hydrophobicity compared to hydroxyl-containing analogues (e.g., Methyl cis-4-hydroxycyclohexanecarboxylate), making it less water-soluble but more compatible with organic solvents .
  • Stability : The tert-butoxycarbonyl group provides superior amine protection under acidic conditions compared to benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups used in other analogues .
  • Stereochemical Impact : The cis configuration in the oxolane derivative imposes greater conformational restraint than trans isomers (e.g., Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate), which is critical for mimicking bioactive peptide conformations .

Biological Activity

Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate (CAS No. 1310708-60-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula: C11_{11}H19_{19}N O5_5
Molar Mass: 245.27 g/mol
Structural Characteristics: The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, compounds with similar structures often interact with biological targets such as enzymes and receptors. The Boc group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions, potentially influencing cellular pathways related to growth and apoptosis.

Antioxidant Activity

Recent studies have indicated that compounds with oxolane rings exhibit notable antioxidant properties. For instance, derivatives of oxolane have demonstrated the ability to scavenge free radicals effectively, which can mitigate oxidative stress in cells. Although specific data on this compound is limited, related compounds have shown promising results in reducing oxidative damage in cellular models .

Cytotoxic Effects

Research into the cytotoxicity of similar compounds has revealed that they can induce apoptosis in cancer cell lines. For example, studies on coumarin derivatives have illustrated dose-dependent cytotoxic effects on prostate cancer cells (PC3 and DU145), suggesting that this compound may exhibit similar properties due to its structural analogies .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (μg/mL)Mechanism of Action
Coumarin DerivativePC340.1 (24h)Induces apoptosis via DNA damage
Coumarin DerivativeDU14598.14 (24h)Induces apoptosis via DNA damage
Methyl OxolaneUnknownTBDTBD

Case Studies

  • Study on Oxolane Derivatives:
    A recent study synthesized several oxolane derivatives and assessed their biological activities. The findings suggested that these compounds could inhibit specific enzymes involved in tumor growth, thereby presenting a potential therapeutic avenue for cancer treatment .
  • Antioxidant Activity Assessment:
    In vitro tests showed that certain oxolane-based compounds could reduce intracellular reactive oxygen species (ROS), leading to improved cell viability under oxidative stress conditions. This suggests a protective role against cellular damage .

Q & A

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods, explosion-proof equipment, and personal protective equipment (PPE). Tert-butyl derivatives may generate hazardous gases (e.g., isobutylene) upon decomposition; real-time gas monitoring and quenching systems (e.g., acid traps) are recommended .

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